molecular formula C15H8F3N5OS B11060611 3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060611
M. Wt: 363.3 g/mol
InChI Key: OJANWUHYKMAXAU-UHFFFAOYSA-N
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Description

3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a pyridyl group, a trifluoromethoxyphenyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol features readily available starting materials and can be applied to the synthesis of various functionalized triazolothiadiazole derivatives.

Chemical Reactions Analysis

3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and phenyl groups, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:

The uniqueness of 3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C15H8F3N5OS

Molecular Weight

363.3 g/mol

IUPAC Name

3-pyridin-2-yl-6-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F3N5OS/c16-15(17,18)24-10-6-4-9(5-7-10)13-22-23-12(20-21-14(23)25-13)11-3-1-2-8-19-11/h1-8H

InChI Key

OJANWUHYKMAXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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